molecular formula C₁₅H₁₁D₄N₅O₄ B1161909 Acyclovir-d4 Benzoate

Acyclovir-d4 Benzoate

Número de catálogo: B1161909
Peso molecular: 333.34
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acyclovir-d4 Benzoate (2-(Hydroxymethoxy)ethyl-d4 Benzoate) is a deuterated analog of acyclovir-related compounds, characterized by the molecular formula C₁₀H₈D₄O₄ and a molecular weight of 200.23 g/mol . It is classified as a stable isotope-labeled impurity, primarily utilized as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of acyclovir and its metabolites in pharmacokinetic studies . The incorporation of four deuterium atoms (d4) at specific positions minimizes isotopic interference, enhancing analytical precision. While acyclovir itself is a well-known antiviral agent, Acyclovir-d4 Benzoate serves a critical role in quality control and regulatory compliance during drug development .

Propiedades

Fórmula molecular

C₁₅H₁₁D₄N₅O₄

Peso molecular

333.34

Sinónimos

2-Amino-9-[[2-(benzoyloxy)ethoxy-d4]methyl]-1,9-dihydro-6H-purin-6-one;  2-((5-Amino-7-hydroxy-3H-pyrazolo[4,3-d]pyrimidin-3-yl)methoxy)ethyl-d4 Benzoate

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) pKa (Benzoate Group) Primary Use Source
Acyclovir-d4 Benzoate C₁₀H₈D₄O₄ 200.23 ~4.2* Analytical standard
Benzyl Benzoate C₁₄H₁₂O₂ 212.24 ~4.2* Fragrance, scabies treatment
Rizatriptan Benzoate C₁₅H₁₉N₅O₂·C₇H₅O₂ 391.45† ~4.2* Migraine therapy (API)
Hexyl Benzoate C₁₃H₁₈O₂ 206.28 ~4.2* Fragrance
Methyl Benzoate C₈H₈O₂ 136.15 ~4.2* Fragrance

*Estimated pKa based on benzoic acid dissociation (pKa = 4.2) .
†Molecular weight calculated for Rizatriptan Benzoate (C₂₂H₂₄N₅O₄).

Key Observations :

  • Deuterium Substitution: Acyclovir-d4 Benzoate’s deuterated structure distinguishes it from non-deuterated analogs, reducing metabolic degradation rates due to the kinetic isotope effect (C-D bonds are stronger than C-H bonds) .
  • Functional Groups : Unlike benzyl, hexyl, or methyl benzoates—simple esters used in fragrances—Acyclovir-d4 Benzoate integrates a hydroxymethoxyethyl group linked to a guanine analog, reflecting its role in antiviral drug chemistry .
  • Salt vs.

Critical Research Findings

Deuterium Utility: Acyclovir-d4 Benzoate’s isotopic labeling is critical for avoiding matrix effects in bioanalytical assays, a feature absent in non-deuterated analogs like benzyl benzoate .

Bioavailability Contrasts : Rizatriptan Benzoate’s 70% bioavailability underscores the advantage of salt formulations over ester-based compounds like Acyclovir-d4 Benzoate, which lack therapeutic activity .

pKa Consistency : Despite structural differences, all benzoate derivatives share a pKa near 4.2, influencing their solubility and ionization in physiological environments .

Q & A

Basic Question: What are the validated analytical methods for characterizing the stability of Acyclovir-d4 Benzoate under varying pH conditions?

Methodological Answer:
To assess stability, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor degradation products and quantify intact compound levels. Buffer solutions spanning pH 1–12 should simulate physiological and extreme conditions. Accelerated stability studies at elevated temperatures (e.g., 40°C) can predict shelf-life using the Arrhenius equation. Data interpretation must differentiate hydrolysis pathways (ester vs. glycosidic bond cleavage) via spectral analysis (e.g., NMR for structural confirmation) .

Basic Question: How can researchers optimize the synthesis of Acyclovir-d4 Benzoate to improve isotopic purity?

Methodological Answer:
Isotopic purity (>98% deuterium incorporation) requires controlled reaction conditions, such as deuterated solvents (e.g., DMSO-d6) and catalysts. Nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS) should validate deuteration sites. Kinetic isotope effects (KIEs) must be minimized by optimizing reaction time and temperature. Post-synthesis purification via preparative HPLC with deuterium-compatible columns ensures removal of non-deuterated impurities .

Advanced Question: How should researchers address contradictions in pharmacokinetic data between in vitro and in vivo models for Acyclovir-d4 Benzoate?

Methodological Answer:
Contradictions often arise from differences in metabolic enzyme activity or bioavailability. A tiered approach is recommended:

In vitro-in vivo extrapolation (IVIVE): Compare hepatic microsomal stability and permeability assays (e.g., Caco-2 cells) with rodent pharmacokinetic profiles.

Mechanistic modeling: Use physiologically based pharmacokinetic (PBPK) models to integrate tissue-specific metabolism and plasma protein binding data.

Systematic review: Apply Cochrane criteria to assess bias, heterogeneity, and study design limitations in existing literature .

Advanced Question: What experimental designs are suitable for studying the microbial degradation pathways of Acyclovir-d4 Benzoate in anaerobic environments?

Methodological Answer:
Anaerobic bioreactors inoculated with syntrophic microbial consortia (e.g., Desulfovibrio spp.) can simulate environmental degradation. Monitor benzoate thresholds via gas chromatography (GC) for acetate and H₂ accumulation. Kinetic parameters (Vmax, Km) derived from Michaelis-Menten models with inhibition terms (e.g., uncompetitive inhibition by acetate) predict degradation efficiency. Metagenomic profiling of microbial communities identifies key degradative enzymes .

Advanced Question: How can researchers integrate multi-omics data to elucidate the mechanism of action of Acyclovir-d4 Benzoate against herpesviruses?

Methodological Answer:
A multi-omics framework involves:

Transcriptomics: RNA-seq of infected host cells treated with Acyclovir-d4 Benzoate to identify viral gene suppression (e.g., UL30 DNA polymerase).

Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) to quantify viral protein turnover.

Metabolomics: LC-MS profiling of nucleotide pools to assess competitive inhibition of viral DNA synthesis.
Data integration via pathway enrichment tools (e.g., KEGG, Reactome) identifies nodal points in the antiviral mechanism .

Basic Question: What statistical methods are appropriate for analyzing dose-response relationships in Acyclovir-d4 Benzoate cytotoxicity assays?

Methodological Answer:
Dose-response curves should be modeled using nonlinear regression (e.g., four-parameter logistic equation) to calculate IC50 values. Outliers must be assessed via Grubbs’ test. For comparative studies (e.g., vs. non-deuterated analogs), two-way ANOVA with post-hoc Dunnett’s test adjusts for multiple comparisons. Data visualization tools (e.g., Prism, R-shiny) ensure clarity in reporting EC50 shifts due to deuteration .

Advanced Question: How can researchers validate the specificity of Acyclovir-d4 Benzoate in complex biological matrices during bioanalytical assays?

Methodological Answer:
Specificity validation requires:

Matrix effect studies: Spike deuterated compound into plasma/urine from ≥6 donors; quantify ion suppression/enhancement via post-column infusion.

Cross-reactivity tests: Co-incubate with structurally similar metabolites (e.g., guanine derivatives) and assess interference via MRM (multiple reaction monitoring) transitions.

Stability-indicating assays: Stress samples (heat, light, pH extremes) must show no co-eluting peaks in UPLC-MS/MS chromatograms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.